CYP1A2 Inhibition Profile: A Selectivity Marker Compared to a 2,3-Difluoro Isomer
The 2,4-difluorophenyl substitution pattern confers a specific cytochrome P450 (CYP) inhibition profile that differs from its 2,3-difluorophenyl isomer. The (R)-enantiomer of 1-(2,4-difluorophenyl)ethanamine is a predicted inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . In contrast, the (S)-enantiomer of the 2,3-difluorophenyl analog exhibits the same isolated CYP1A2 inhibition profile, but lacks the same isomerically defined comparison due to data availability . This data highlights that the position of fluorine atoms on the phenyl ring can be a determinant of CYP enzyme interaction, a crucial consideration for avoiding drug-drug interactions in polypharmacy scenarios.
| Evidence Dimension | Predicted Cytochrome P450 (CYP) Enzyme Inhibition |
|---|---|
| Target Compound Data | (R)-1-(2,4-Difluorophenyl)ethanamine: CYP1A2 Inhibitor (Yes), CYP2C19 (No), CYP2C9 (No), CYP2D6 (No), CYP3A4 (No) |
| Comparator Or Baseline | (S)-1-(2,3-Difluorophenyl)ethanamine: CYP1A2 Inhibitor (Yes), CYP2C19 (No), CYP2C9 (No), CYP2D6 (No), CYP3A4 (No) |
| Quantified Difference | Similar qualitative inhibition profile (CYP1A2 positive, others negative) for both isomers, suggesting fluorine position may not drastically alter this specific predicted interaction panel. A direct quantitative IC50 comparison is unavailable. |
| Conditions | In silico prediction model |
Why This Matters
This data differentiates the compound from non-fluorinated analogs and provides a basis for selecting it over isomers when a specific CYP interaction profile is desired for lead optimization, though further experimental validation is required.
